molecular formula C10H10BrNO2S B2584794 5-(5-Bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 1853229-59-0

5-(5-Bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2584794
CAS No.: 1853229-59-0
M. Wt: 288.16
InChI Key: WLSRPJQKIWBBND-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene derivatives, which are essential heterocyclic compounds, have been synthesized by heterocyclization of various substrates . An asymmetric approach to bicyclo [2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis has been realized . This permits rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .


Molecular Structure Analysis

The bicyclo [2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

The sequential Diels Alder reaction/rearrangement sequence was developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes . The outcome of the rearrangement depended on the substitution pattern of the dienes .


Physical and Chemical Properties Analysis

Thiophene and its derivatives show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Scientific Research Applications

Versatile Synthetic Approach

A versatile synthetic approach has been developed for C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, starting from 4R-hydroxy-l-proline. This methodology facilitates the creation of backbone-constrained analogues of certain FDA-approved drugs, showcasing the potential of 2-oxa-5-azabicyclo[2.2.1]heptane derivatives in drug design and development. The variations in substituents on the core structure enable the exploration of a wide range of functional diversity, potentially leading to novel therapeutic agents (Garsi et al., 2022).

Intramolecular Hydrogen Abstraction Reaction

In the realm of carbohydrate chemistry, the intramolecular hydrogen abstraction reaction promoted by N-radicals has been employed to synthesize chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems. This reaction serves as a mild and selective method for creating these complex bicyclic structures under neutral conditions, highlighting the utility of 2-oxa-5-azabicyclo[2.2.1]heptane derivatives in the synthesis of biologically relevant molecules (Francisco et al., 2003).

Synthesis of Novel β-Lactamase Inhibitors

Ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives have been synthesized and evaluated for their antimalarial activities, showcasing another significant application of 2-oxa-5-azabicyclo[2.2.1]heptane derivatives. These compounds, with varying side chains and substituents, originated from ethyl 2-phenyl-1-pyrroline-5-carboxylate, demonstrating the versatility and potential of these derivatives in developing new therapeutic agents with antimalarial properties (Ningsanont et al., 2003).

Properties

IUPAC Name

(5-bromothiophen-2-yl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2S/c11-9-2-1-8(15-9)10(13)12-4-7-3-6(12)5-14-7/h1-2,6-7H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSRPJQKIWBBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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